N-[1-(4-chlorophenyl)ethyl]-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]acetamide
Description
N-[1-(4-chlorophenyl)ethyl]-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, an imidazole ring, and a piperidine ring
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O/c1-13(14-4-6-16(19)7-5-14)22-17(24)12-23-10-2-3-15(11-23)18-20-8-9-21-18/h4-9,13,15H,2-3,10-12H2,1H3,(H,20,21)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPVZSKRCGSABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)CN2CCCC(C2)C3=NC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)ethyl]-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chloroacetophenone: This can be achieved through the Friedel-Crafts acylation of chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 1-(4-chlorophenyl)ethanol: Reduction of 4-chloroacetophenone using a reducing agent like sodium borohydride.
Synthesis of 1-(4-chlorophenyl)ethylamine: Conversion of 1-(4-chlorophenyl)ethanol to the corresponding amine via an amination reaction.
Coupling with 2-(3-(1H-imidazol-2-yl)piperidin-1-yl)acetic acid: This step involves the coupling of 1-(4-chlorophenyl)ethylamine with 2-(3-(1H-imidazol-2-yl)piperidin-1-yl)acetic acid using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)ethyl]-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(4-chlorophenyl)ethyl]-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)ethyl]-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-chlorophenyl)ethyl]-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]acetamide: shares structural similarities with other compounds containing chlorophenyl, imidazole, and piperidine groups.
4-Methoxyphenethylamine: Another compound with a phenethylamine backbone, used in various chemical and biological studies.
3-Methoxyphenylboronic acid: A boronic acid derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple scientific disciplines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
